1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds:
- Researchers have synthesized novel heterocyclic compounds, including derivatives of the mentioned compound, which demonstrated significant inhibitory activity on cyclooxygenase-1/2 (COX-1/2) and had analgesic and anti-inflammatory activities. These compounds, specifically compounds 10a-d and 13a-f, exhibited high COX-2 selectivity and showed promising analgesic and anti-inflammatory potential (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Chemical Structure and Reactivity Studies:
- Another study explored the reactivity and transformation of similar chemical structures under different conditions, leading to the formation of new heterocyclic systems. These findings contribute to the understanding of the chemical behavior and potential applications of such compounds in various fields (Deady & Devine, 2006).
Diuretic and Hypertension Remedy Properties:
- A related compound was found to possess strong diuretic properties and potential as a new hypertension remedy. This finding opens avenues for further research into the therapeutic applications of these compounds in managing hypertension (Shishkina et al., 2018).
Antifungal Activities:
- Research on pyrido[2,3-d]pyrimidine derivatives, closely related to the specified compound, demonstrated significant antifungal activities. This highlights the potential use of these compounds in developing new antifungal agents (Hanafy, 2011).
Cytotoxicity Against Cancer Cells:
- Pyrazolo[1,5-a]pyrimidine derivatives, synthesized using related compounds, were screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez & Osman, 2014).
Antidiabetic Screening:
- Derivatives of the compound have been synthesized and evaluated for antidiabetic activity, using the α-amylase inhibition assay. This suggests potential applications in developing antidiabetic medications (Lalpara et al., 2021).
Antimicrobial Activity:
- Novel derivatives of similar compounds have been synthesized and tested for antimicrobial activity, showing effectiveness against strains like Proteus vulgaris and Pseudomonas aeruginosa. This indicates potential use in developing new antimicrobial agents (Kolisnyk et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Properties
IUPAC Name |
6-benzyl-N-(2-methoxyphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-32-21-12-6-5-11-19(21)26-24(30)20-15-18-23(29(20)16-17-9-3-2-4-10-17)27-22-13-7-8-14-28(22)25(18)31/h2-15H,16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIISSFIKMGDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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